molecular formula C17H16ClNO3 B6123917 3-(5-chloro-2,3-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one

3-(5-chloro-2,3-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B6123917
M. Wt: 317.8 g/mol
InChI Key: OESDWFGOPXOMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-chloro-2,3-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CDMB or 5-chloro-DMB and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2,3-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that CDMB may inhibit the activity of certain enzymes and signaling pathways involved in cancer growth and inflammation. CDMB has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Inhibition of this enzyme can lead to cell death and may explain the anti-cancer effects of CDMB. Furthermore, CDMB has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
3-(5-chloro-2,3-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one has been found to have several biochemical and physiological effects. In vitro studies have shown that CDMB can induce cell death in cancer cells and reduce inflammation in immune cells. In vivo studies have shown that CDMB can inhibit tumor growth and reduce inflammation in animal models. Furthermore, CDMB has been found to have low toxicity in animal models, suggesting its potential use as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(5-chloro-2,3-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one is its potential therapeutic applications in cancer treatment, inflammation, and bacterial infections. Furthermore, CDMB has been found to have low toxicity in animal models, making it a promising candidate for further study. However, one of the limitations of CDMB is its limited solubility in water, which can make it difficult to administer in vivo. Furthermore, more research is needed to fully understand the mechanism of action of CDMB and its potential side effects.

Future Directions

There are several future directions for research on 3-(5-chloro-2,3-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one. One possible direction is to investigate the potential use of CDMB in combination with other anti-cancer or anti-inflammatory agents. Another direction is to study the mechanism of action of CDMB in more detail to better understand its therapeutic potential. Furthermore, more research is needed to determine the optimal dosage and administration of CDMB for therapeutic use. Overall, 3-(5-chloro-2,3-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one is a promising compound with potential therapeutic applications in cancer treatment, inflammation, and bacterial infections.

Synthesis Methods

There are several methods for synthesizing 3-(5-chloro-2,3-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one. One of the most commonly used methods involves the reaction of 5-chloro-2,3-dimethoxybenzaldehyde with indole-2-carboxylic acid in the presence of a base catalyst. The reaction is carried out in a solvent such as acetic acid or acetonitrile at high temperatures and yields CDMB as a white solid.

Scientific Research Applications

3-(5-chloro-2,3-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one has shown potential therapeutic applications in scientific research. It has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. CDMB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been found to reduce inflammation in animal models, suggesting its potential use in treating inflammatory diseases. Furthermore, CDMB has demonstrated antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

3-[(5-chloro-2,3-dimethoxyphenyl)methyl]-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-21-15-9-11(18)7-10(16(15)22-2)8-13-12-5-3-4-6-14(12)19-17(13)20/h3-7,9,13H,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESDWFGOPXOMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)CC2C3=CC=CC=C3NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Chloro-2,3-dimethoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one

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